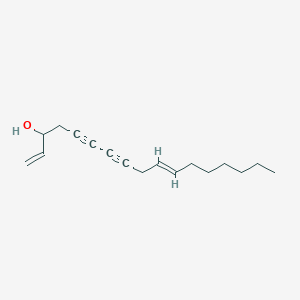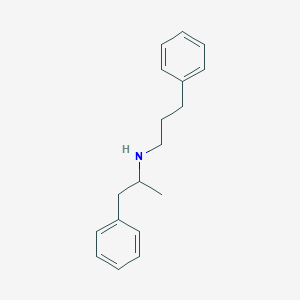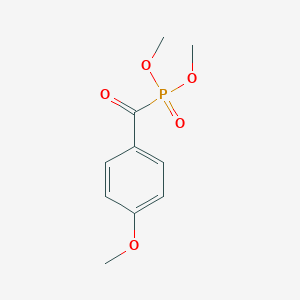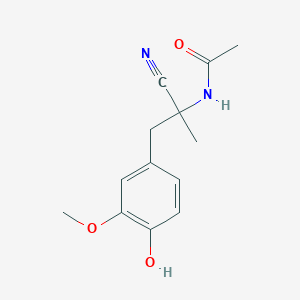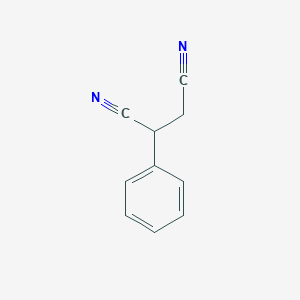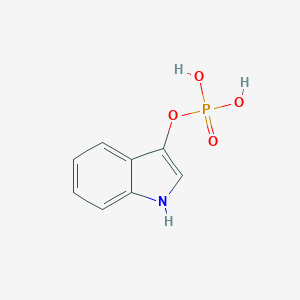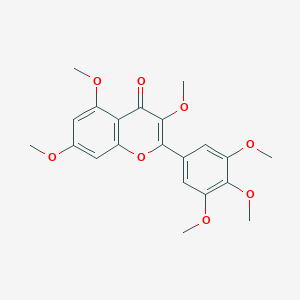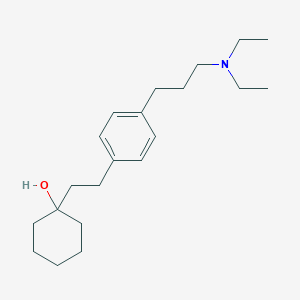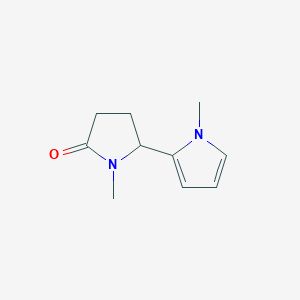
2-Pyrrolidinone, 1-methyl-5-(1-methylpyrrol-2-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrrolidinone, 1-methyl-5-(1-methylpyrrol-2-yl)-, commonly known as NMP, is a cyclic amide that is widely used in various industries. It is a colorless liquid with a mild odor and is soluble in water and organic solvents. NMP is a versatile compound that has numerous applications in scientific research, including in the field of chemistry, biology, and materials science.
Mecanismo De Acción
The mechanism of action of NMP is not fully understood, but it is known to interact with various biomolecules, including proteins, nucleic acids, and lipids. NMP has been shown to induce changes in the conformation and stability of proteins, alter the structure and function of nucleic acids, and affect the properties of lipid membranes.
Efectos Bioquímicos Y Fisiológicos
NMP has been shown to have various biochemical and physiological effects, including the induction of oxidative stress, the activation of inflammatory pathways, and the disruption of cellular signaling pathways. NMP has also been shown to affect the expression of genes involved in cell growth and differentiation, apoptosis, and immune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NMP has several advantages as a solvent for lab experiments, including its high boiling point, low toxicity, and good solubility for a wide range of organic and inorganic compounds. However, NMP can also have limitations, including its high cost, potential for toxicity at high concentrations, and potential for environmental hazards.
Direcciones Futuras
There are several future directions for the use of NMP in scientific research, including its application in the synthesis of new materials, such as polymers, nanoparticles, and composites. NMP can also be used as a solvent for the extraction of natural products and as a reaction medium for the synthesis of new pharmaceuticals and agrochemicals. Additionally, research is needed to further understand the mechanism of action of NMP and its potential applications in biomedical research.
Métodos De Síntesis
NMP can be synthesized through various methods, including the reaction between gamma-butyrolactone and methylamine, the reaction between succinimide and methylamine, and the reaction between gamma-butyrolactone and ammonia. The most commonly used method is the reaction between gamma-butyrolactone and methylamine, which yields NMP as the main product.
Aplicaciones Científicas De Investigación
NMP has widespread applications in scientific research, including as a solvent in chemical reactions, as a reagent in organic synthesis, and as a stabilizer for polymers. NMP is also used in the production of pharmaceuticals, agrochemicals, and electronic materials. In addition, NMP is used as a solvent for the extraction of natural products and as a reaction medium for the synthesis of nanoparticles.
Propiedades
Número CAS |
13950-22-6 |
|---|---|
Nombre del producto |
2-Pyrrolidinone, 1-methyl-5-(1-methylpyrrol-2-yl)- |
Fórmula molecular |
C10H14N2O |
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
1-methyl-5-(1-methylpyrrol-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H14N2O/c1-11-7-3-4-8(11)9-5-6-10(13)12(9)2/h3-4,7,9H,5-6H2,1-2H3 |
Clave InChI |
RSPGYZFTMZIFEC-UHFFFAOYSA-N |
SMILES |
CN1C=CC=C1C2CCC(=O)N2C |
SMILES canónico |
CN1C=CC=C1C2CCC(=O)N2C |
Sinónimos |
1-Methyl-5-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-2-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



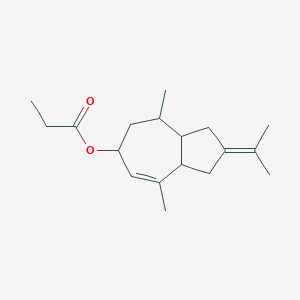
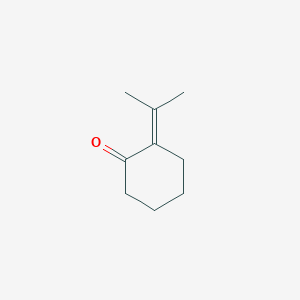
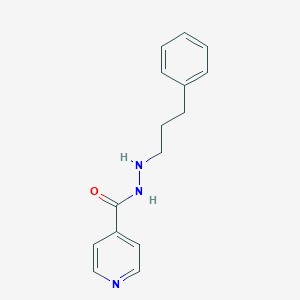
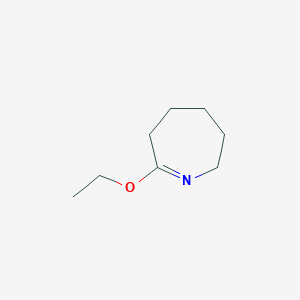
![3-[Ethyl[3-methyl-4-[(5-nitrothiazol-2-YL)azo]phenyl]amino]propane-1,2-diol](/img/structure/B83065.png)
